2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione
CAS No.: 22583-53-5
Cat. No.: VC11566471
Molecular Formula: C9H6ClNO3
Molecular Weight: 211.60 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22583-53-5 |
|---|---|
| Molecular Formula | C9H6ClNO3 |
| Molecular Weight | 211.60 g/mol |
| IUPAC Name | 2-(chloromethoxy)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C9H6ClNO3/c10-5-14-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 |
| Standard InChI Key | ROYRVLUVVAXXCC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Physical Properties
2-(Chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione belongs to the isoindole-1,3-dione family, a class of compounds known for their planar aromatic systems and electron-deficient cores. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 22583-53-5 | |
| Molecular Formula | ||
| Molecular Weight | 211.60 g/mol | |
| Purity | ≥95% |
The chloromethoxy group (-OCHCl) at the 2-position introduces both steric and electronic effects, influencing solubility and reactivity. Comparative data from analogous compounds, such as 2-(chloromethyl)-1H-isoindole-1,3-dione (CAS 17564-64-6), reveal similar densities (~1.4 g/cm³) and melting points (131–135°C), suggesting shared crystalline packing motifs .
Synthesis and Manufacturing
Synthetic Routes
-
Chlorination of Methoxy Precursors: Reacting 2-methoxy-isoindole-1,3-dione with chlorinating agents (e.g., SOCl or PCl) under anhydrous conditions could introduce the chloromethoxy group.
-
Nucleophilic Displacement: Substituting a hydroxyl or tosyl group at the 2-position with chloride ions via SN2 mechanisms, as demonstrated in chloromethyl-substituted isoindole-diones .
A one-pot approach, inspired by Kobayashi and Fujiwara’s work on 3-thioxoisoindolinones , might involve lithiation of benzamide derivatives followed by trapping with chloromethylating agents.
Optimization Challenges
Key challenges include controlling regioselectivity during chlorination and minimizing hydrolysis of the chloromethoxy group. Purification via column chromatography or recrystallization is critical to achieving the reported 95% purity.
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethoxy group’s electrophilic chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols), enabling diversification of the isoindole core. For instance:
This reactivity mirrors that of 2-(3-(chloromethyl)phenyl)isoindoline-1,3-dione, which forms carbon-nitrogen bonds in medicinal chemistry applications.
Stability Considerations
The compound is sensitive to moisture and heat, as hydrolysis of the chloromethoxy group could regenerate hydroxylated byproducts. Storage under inert atmospheres at low temperatures (−20°C) is recommended.
Applications in Scientific Research
Pharmaceutical Intermediates
2-(Chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione serves as a precursor to bioactive molecules. For example:
-
Anticancer Agents: Analogous isoindole-diones exhibit inhibitory activity against kinases and proteasomes.
-
Agrochemicals: Chlorinated heterocycles are leveraged in herbicide and pesticide development due to their lipophilicity and stability .
Material Science
The compound’s rigid aromatic system and electron-withdrawing groups make it a candidate for organic semiconductors or photoactive materials, though this application remains underexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume